molecular formula C24H19N5 B2450998 2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline CAS No. 866345-47-3

2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2450998
CAS No.: 866345-47-3
M. Wt: 377.451
InChI Key: COVYCLPVAGNNJQ-UHFFFAOYSA-N
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Description

2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the quinazoline and triazole family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of the triazole and quinazoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5/c1-2-9-18(10-3-1)22-24-25-23(20-12-6-7-13-21(20)29(24)27-26-22)28-15-14-17-8-4-5-11-19(17)16-28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYCLPVAGNNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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